8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline
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Overview
Description
8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine ring and a fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline is then functionalized with a pyrrolidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline or pyrrolidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline core may also play a role in binding to DNA or proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like 8-hydroxyquinoline and 8-aminoquinoline share the quinoline core structure but differ in their substituents.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-dione and prolinol feature the pyrrolidine ring but lack the quinoline core.
Fluorobenzenesulfonyl derivatives: Compounds like 3-fluorobenzenesulfonamide have the fluorobenzenesulfonyl group but differ in their overall structure.
Uniqueness
8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline is unique due to the combination of its quinoline core, pyrrolidine ring, and fluorobenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
8-[1-(3-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-15-6-2-7-17(12-15)26(23,24)22-11-9-16(13-22)25-18-8-1-4-14-5-3-10-21-19(14)18/h1-8,10,12,16H,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOIIZAPMQYDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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